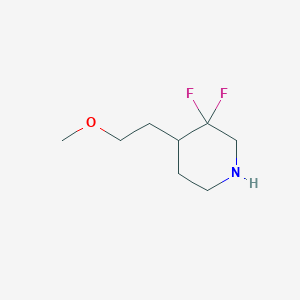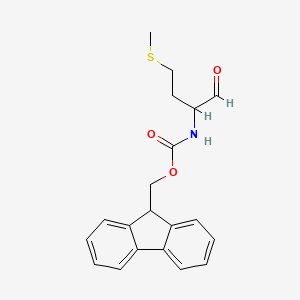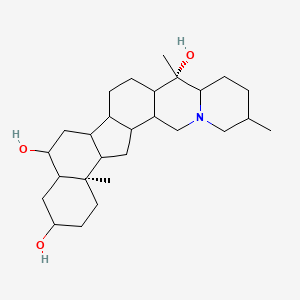
Verticine;Dihydroisoimperialine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Peimine can be synthesized through various chemical routes, although the extraction from natural sources remains the most common method. The synthetic routes often involve complex organic reactions, including cyclization and alkylation processes. Specific reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of peimine typically involves the extraction from Fritillaria bulbs. The process includes drying the bulbs, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify peimine .
化学反应分析
Types of Reactions
Peimine undergoes various chemical reactions, including:
Oxidation: Peimine can be oxidized to form peiminine, another bioactive compound.
Reduction: Reduction reactions can modify the functional groups in peimine, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired product .
Major Products
The major products formed from these reactions include peiminine and various substituted derivatives of peimine, each with distinct biological activities .
科学研究应用
Peimine has a wide range of scientific research applications:
Chemistry: Peimine is studied for its unique chemical structure and reactivity, providing insights into alkaloid chemistry.
Biology: Research focuses on peimine’s interaction with cellular pathways and its potential as a therapeutic agent.
作用机制
Peimine exerts its effects through multiple mechanisms:
Ion Channel Inhibition: Peimine inhibits voltage-dependent sodium and potassium channels, contributing to its analgesic and anti-inflammatory effects.
Receptor Modulation: Peimine acts on muscarinic receptors, particularly the M2 subtype, influencing smooth muscle relaxation and exocrine secretion.
Pathway Inhibition: Peimine inhibits the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival, thereby exerting antitumor effects
相似化合物的比较
Peimine is compared with other alkaloids such as:
Peiminine: A closely related compound with similar biological activities but differing in its oxidation state.
Ginsenosides: Terpenoids from Panax ginseng with anti-inflammatory and antitumor properties, but differing in chemical structure and specific biological targets.
Quercetin: A flavonoid with antioxidant and anti-inflammatory activities, differing in its polyphenolic structure
Peimine’s uniqueness lies in its broad spectrum of biological activities and its specific interactions with ion channels and receptors, making it a versatile compound in both traditional and modern medicine .
属性
分子式 |
C27H45NO3 |
|---|---|
分子量 |
431.7 g/mol |
IUPAC 名称 |
(10S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26-,27+/m1/s1 |
InChI 键 |
IUKLSMSEHKDIIP-PGYMOFOESA-N |
手性 SMILES |
CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(C6[C@@]5(CCC(C6)O)C)O)(C)O |
规范 SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


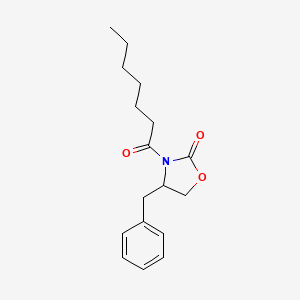
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
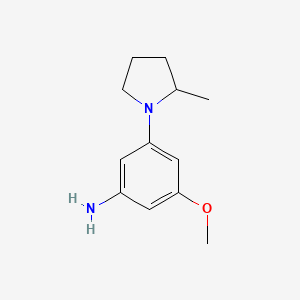
![(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)
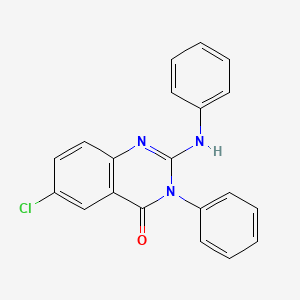
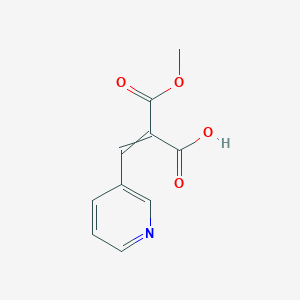
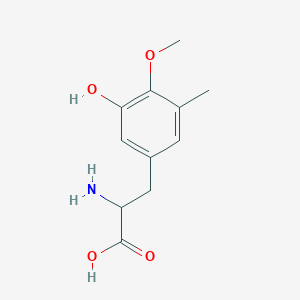
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)
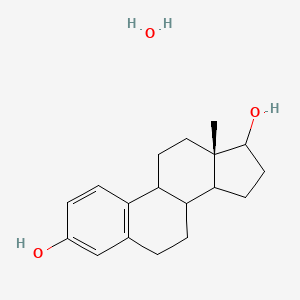
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)

